3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Description
3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a complex organic compound that features a pyrrole ring substituted with a trifluoromethylphenyl group, a piperidinyl group, and a chlorine atom
Properties
IUPAC Name |
3-chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2/c17-12-13(21-8-2-1-3-9-21)15(24)22(14(12)23)11-6-4-10(5-7-11)16(18,19)20/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOLOAZSRPVJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution Reactions:
Chlorination: The final step involves the chlorination of the pyrrole ring, which can be done using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups to the pyrrole ring.
Scientific Research Applications
The compound 3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications, supported by data tables and documented case studies.
Structure and Composition
- Molecular Formula : C20H18ClF3N2O2
- Molecular Weight : 437.8 g/mol
- IUPAC Name : this compound
Pharmaceutical Development
The compound has shown promise in the development of therapeutic agents targeting various diseases:
- CNS Disorders : Research indicates that derivatives of this compound may act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in treating conditions like Alzheimer's disease and other cognitive impairments .
- Metabolic Syndrome : Studies suggest potential applications in treating metabolic syndrome, including type 2 diabetes and obesity, by inhibiting enzymes related to glucose metabolism .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of piperidine derivatives, including those similar to This compound . These compounds have demonstrated significant activity against various bacterial strains, indicating their potential for developing new antibiotics .
Cancer Research
Preliminary studies have explored the anticancer properties of this compound:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further research is required to elucidate the exact mechanisms involved.
Analytical Chemistry
The compound's unique structure allows it to be utilized as a standard reference material in analytical chemistry for the development of new analytical methods, particularly in chromatography and mass spectrometry.
Case Study 1: CNS Disorders
A study published in Neurobiology of Disease highlighted the efficacy of compounds similar to This compound as allosteric modulators for dopamine receptors. The results indicated improved cognitive function in animal models, suggesting potential therapeutic benefits for humans suffering from neurodegenerative diseases .
Case Study 2: Antimicrobial Properties
Research conducted on a series of piperidine derivatives found that compounds with structural similarities to This compound exhibited significant antibacterial activity against resistant strains of bacteria. The study concluded that these compounds could serve as a foundation for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(4-trifluoromethylphenyl)pyrrole-2,5-dione: Similar structure but lacks the piperidinyl group.
3-Chloro-4-piperidin-1-yl-1-phenylpyrrole-2,5-dione: Similar structure but lacks the trifluoromethyl group.
Uniqueness
3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is unique due to the presence of both the trifluoromethyl group and the piperidinyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Biological Activity
3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a synthetic compound belonging to the pyrrole family, known for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The empirical formula of this compound is with a molecular weight of 411.85 g/mol. Its structure includes a piperidine ring and a trifluoromethyl phenyl group, which are critical for its biological activity.
Biological Activity
Antitumor Activity
Research has demonstrated that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. For instance, a closely related compound, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, showed inhibitory effects on colon cancer cell lines such as HCT-116 and SW-620 with GI50 values around . These compounds have been shown to interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to potential applications in cancer therapy.
Antioxidant Properties
In addition to its antitumor effects, this compound exhibits antioxidant activity. Studies indicate that it can scavenge free radicals, thereby reducing oxidative stress in cellular environments . This property may contribute to its overall therapeutic potential.
Mechanism of Action
The mechanism by which these compounds exert their biological effects involves interaction with cellular membranes and specific protein targets. Molecular docking studies suggest that they can form stable complexes with key receptors involved in tumor growth and progression. Furthermore, they may alter membrane dynamics by intercalating into lipid bilayers, which can disrupt normal cellular functions .
Table 1: Summary of Biological Activities
Synthesis
The synthesis of this compound involves multi-step organic reactions starting from readily available precursors. The synthetic route typically includes halogenation, amination, and cyclization steps to construct the pyrrole framework while incorporating the piperidine and trifluoromethyl groups .
Pharmacological Implications
Given its demonstrated biological activities, this compound holds promise as a lead compound for drug development targeting various diseases, particularly cancers influenced by EGFR and VEGFR pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the pyrrole ring via condensation of precursors (e.g., trifluoromethylphenyl-substituted diketones or amines).
- Step 2 : Chlorination at the 3-position using reagents like or .
- Step 3 : Piperidine substitution via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KCO in DMF) .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of reagents can improve yields. Purity is confirmed via HPLC or .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : (e.g., aromatic protons at δ 7.5–8.0 ppm, piperidinyl protons at δ 1.5–3.0 ppm) and (carbonyl signals at ~170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) .
- X-ray Crystallography : For unambiguous confirmation of the chloro and piperidinyl substituents’ positions .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP : Predicted to be ~3.5 (via computational tools like ChemAxon), indicating moderate lipophilicity.
- Solubility : Poor in water; use DMSO or ethanol for stock solutions. Stability tests (e.g., 24-h exposure to light/air) are recommended to assess degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer :
- Case Study : Compare with analogs like 3-Chloro-4-(diethylamino)-1-(4-fluorophenyl)pyrrole-2,5-dione (). Replace piperidinyl with diethylamino to assess changes in target binding (e.g., kinase inhibition).
- Experimental Design : Synthesize derivatives with varied substituents (e.g., CF vs. Cl on the phenyl ring) and test in enzyme assays (IC) or cellular models .
- Data Analysis : Use SAR models to correlate substituent electronegativity/hydrophobicity with activity trends .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Variable Control : Ensure consistency in assay conditions (e.g., cell line, ATP concentration for kinase assays).
- Orthogonal Assays : Validate activity using both biochemical (e.g., fluorescence polarization) and cellular (e.g., proliferation) assays.
- Meta-Analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify outliers or contextual factors (e.g., solvent interference) .
Q. How can computational modeling predict binding modes with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on the chloro and trifluoromethyl groups’ roles in hydrophobic pockets.
- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2 Å) .
- Validation : Cross-reference with mutagenesis data (e.g., alanine scanning of key residues) .
Q. What are the challenges in characterizing metabolic pathways of this compound?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors. Identify phase I metabolites (e.g., hydroxylation) via LC-MS/MS.
- Isotope Labeling : -labeling at the piperidinyl group to track metabolic fate.
- CYP Inhibition Assays : Test interactions with CYP3A4/2D6 to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
